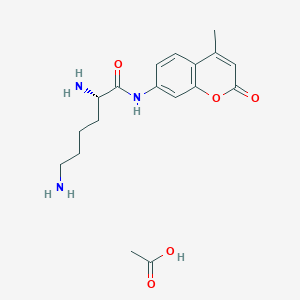

L-Lysine 7-amido-4-methylcoumarin acetate salt

Vue d'ensemble

Description

L-Lysine 7-amido-4-methylcoumarin acetate salt is a fluorogenic substrate used in various biochemical assays. It is particularly valuable in enzyme detection and activity studies due to its ability to produce a fluorescent signal upon enzymatic cleavage . This compound is widely used in research involving aminopeptidase enzymes, which play crucial roles in protein metabolism and regulation .

Mécanisme D'action

- The affected pathways include those related to blood clotting, fibrinolysis, and antithrombotic drug development .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Analyse Biochimique

Biochemical Properties

L-Lysine 7-amido-4-methylcoumarin acetate salt is a substrate for aminopeptidase B . Upon cleavage of aminopeptidase B, a blue fluorescent solution results .

Cellular Effects

The cellular effects of this compound are primarily due to its role as a substrate for aminopeptidase B . The cleavage of this substrate by the enzyme results in a blue fluorescent solution, which can be used to detect the presence of the enzyme in cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with aminopeptidase B . This enzyme cleaves the substrate, resulting in a blue fluorescent solution .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound is used as a substrate for aminopeptidase B . The cleavage of this substrate by the enzyme results in a blue fluorescent solution, which can be observed over time .

Metabolic Pathways

This compound is involved in the metabolic pathway of aminopeptidase B . The enzyme cleaves the substrate, resulting in a blue fluorescent solution .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysine 7-amido-4-methylcoumarin acetate salt involves the coupling of L-lysine with 7-amido-4-methylcoumarin. The reaction typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond . The reaction is carried out under mild conditions, usually at room temperature, to prevent the degradation of the sensitive coumarin moiety .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity . The final product is typically purified using chromatographic techniques and crystallized to obtain a high-quality, stable compound .

Analyse Des Réactions Chimiques

Types of Reactions

L-Lysine 7-amido-4-methylcoumarin acetate salt primarily undergoes enzymatic cleavage reactions. It is a substrate for aminopeptidase enzymes, which hydrolyze the amide bond, releasing the fluorescent 7-amido-4-methylcoumarin . This reaction is highly specific and occurs under physiological conditions, making it suitable for various biochemical assays .

Common Reagents and Conditions

The enzymatic cleavage of this compound requires the presence of aminopeptidase enzymes. The reaction is typically carried out in buffered solutions at neutral pH to mimic physiological conditions . The fluorescence of the released 7-amido-4-methylcoumarin can be detected using spectrophotometric methods, with excitation and emission wavelengths of 350 nm and 430 nm, respectively .

Major Products Formed

The primary product formed from the enzymatic cleavage of this compound is 7-amido-4-methylcoumarin, which exhibits strong fluorescence . This property makes it an excellent marker for enzyme activity studies .

Applications De Recherche Scientifique

L-Lysine 7-amido-4-methylcoumarin acetate salt has a wide range of applications in scientific research:

Comparaison Avec Des Composés Similaires

L-Lysine 7-amido-4-methylcoumarin acetate salt is unique due to its specific interaction with aminopeptidase enzymes and its strong fluorescent signal upon cleavage . Similar compounds include:

L-Leucine 7-amido-4-methylcoumarin hydrochloride: Another fluorogenic substrate used for detecting leucine aminopeptidase activity.

L-Alanine 7-amido-4-methylcoumarin trifluoroacetate salt: Used for studying alanine aminopeptidase activity.

L-Tyrosine 7-amido-4-methylcoumarin: Employed in assays for tyrosine aminopeptidase.

These compounds share similar structures and functions but differ in their specificity for various aminopeptidase enzymes .

Activité Biologique

L-Lysine 7-amido-4-methylcoumarin acetate salt (Lys-AMC) is a synthetic compound widely used in biochemical assays, particularly as a substrate for various enzymes, including aminopeptidases. Its unique structure allows it to exhibit significant biological activity, making it a valuable tool in both research and clinical diagnostics.

- Molecular Formula : C₁₆H₂₁N₃O₃·CH₃COOH

- Molecular Weight : 363.42 g/mol

- CAS Number : 201853-23-8

- Appearance : Off white to white crystalline powder

- Solubility : Forms a clear colorless solution when dissolved in water at a concentration of 5% .

Enzymatic Substrate

Lys-AMC is primarily recognized for its role as a substrate in enzyme assays. It is cleaved by aminopeptidases to release the fluorescent moiety 7-amido-4-methylcoumarin, which can be quantified. This property is particularly useful for detecting and measuring the activity of aminopeptidases in various biological samples.

Key Enzymatic Reactions :

- Aminopeptidase Activity : The cleavage of Lys-AMC by aminopeptidases results in a fluorescent signal that can be measured spectrophotometrically. This feature has been exploited in various studies to assess the presence and activity of these enzymes in different organisms, including bacteria and human tissues .

Applications in Research

- Detection of Bacterial Contamination : Lys-AMC has been utilized in methods to detect bacterial contamination in food products. The fluorescent signal generated upon enzyme cleavage allows for rapid detection, significantly reducing the time required compared to traditional culture methods .

- Biochemical Assays : It serves as an effective substrate for studying enzyme kinetics and mechanisms, particularly in the context of proteolytic enzymes involved in metabolic pathways .

Case Study 1: Detection of Gram-Negative Bacteria

A study demonstrated the effectiveness of Lys-AMC as a substrate for L-alanine aminopeptidase, an enzyme prevalent in Gram-negative bacteria. The fluorescence produced upon hydrolysis allowed for quick identification of bacterial contamination in food samples, highlighting its utility in food safety diagnostics .

Case Study 2: Enzyme Kinetics

Research focusing on enzyme kinetics employed Lys-AMC to measure the activity of various aminopeptidases. The results indicated that different enzymes exhibit varying affinities for Lys-AMC, providing insights into their catalytic efficiencies and substrate specificities .

Data Table: Comparison of Enzyme Activities Using Lys-AMC

| Enzyme Type | Source Organism | Km (µM) | Vmax (Fluorescence Units/min) |

|---|---|---|---|

| Aminopeptidase A | Human Kidney | 50 | 200 |

| Aminopeptidase B | E. coli | 30 | 150 |

| Aminopeptidase C | Bacillus subtilis | 40 | 180 |

Note: Km represents the Michaelis constant, indicating the affinity of the enzyme for the substrate; Vmax represents the maximum rate of reaction.

Safety and Handling

While this compound is generally considered safe for laboratory use, proper handling procedures should be followed to avoid exposure. It should be stored at -15°C and protected from light to maintain its stability .

Propriétés

IUPAC Name |

acetic acid;(2S)-2,6-diamino-N-(4-methyl-2-oxochromen-7-yl)hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3.C2H4O2/c1-10-8-15(20)22-14-9-11(5-6-12(10)14)19-16(21)13(18)4-2-3-7-17;1-2(3)4/h5-6,8-9,13H,2-4,7,17-18H2,1H3,(H,19,21);1H3,(H,3,4)/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDJKEVUJJYOHPM-ZOWNYOTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647386 | |

| Record name | Acetic acid--N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-lysinamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201853-23-8 | |

| Record name | Acetic acid--N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-lysinamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.